8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
8-(9H-xanthene-9-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a unique structure combining elements of xanthene and azabicyclo[321]octane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction can be carried out under acidic or basic conditions, often using catalysts to improve yield and selectivity . Another approach involves the reaction of an aryl aldehyde with a phenol derivative, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Mechanism of Action
The mechanism by which 8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with various molecular targets. The xanthene moiety can interact with biological membranes, while the azabicyclo[3.2.1]octane structure may influence receptor binding and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Xanthones: Compounds with a similar xanthene core but lacking the azabicyclo[3.2.1]octane structure.
Azaxanthones: Similar to xanthones but with nitrogen atoms incorporated into the aromatic ring.
Spirocyclopropanes: Compounds featuring a spirocyclic structure, often with different biological activities.
Uniqueness
8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its combination of xanthene and azabicyclo[3.2.1]octane structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(22-14-6-5-7-15(22)13-12-14)20-16-8-1-3-10-18(16)24-19-11-4-2-9-17(19)20/h1-6,8-11,14-15,20H,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSVTAVHVRYGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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